6-Fluorobenzo[D]oxazole-2-carboxylic acid
Overview
Description
6-Fluorobenzo[D]oxazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4FNO3 and a molecular weight of 181.12 g/mol. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom in the benzoxazole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[D]oxazole-2-carboxylic acid typically involves the use of 2-aminophenol as a precursor . One common method includes the reaction of 2-aminophenol with aromatic aldehydes under solvent-free conditions using a potassium-ferrocyanide catalyst. This reaction is carried out at room temperature and yields the desired product in high efficiency . Another approach involves the use of metal catalysts, nanocatalysts, or ionic liquid catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene and Alfa Chemistry offer custom synthesis and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzo[D]oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom in the benzoxazole ring can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .
Scientific Research Applications
6-Fluorobenzo[D]oxazole-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme interactions and cellular processes.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[D]oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, making it effective in modulating biological processes . The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A parent compound with similar structural features but without the fluorine atom.
2-Aminophenol: A precursor used in the synthesis of benzoxazole derivatives.
Fluorobenzene: A simple aromatic compound with a fluorine atom, used in various organic syntheses.
Uniqueness
6-Fluorobenzo[D]oxazole-2-carboxylic acid stands out due to the presence of the fluorine atom, which enhances its chemical stability, reactivity, and biological activity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
6-fluoro-1,3-benzoxazole-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEXCBZRZGHEDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696276 | |
Record name | 6-Fluoro-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944907-28-2 | |
Record name | 6-Fluoro-1,3-benzoxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10696276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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